RTI-112

Übersicht

Beschreibung

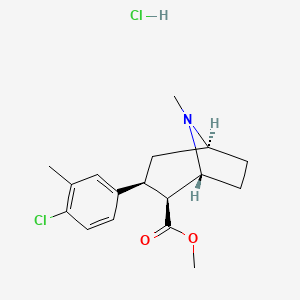

RTI-112 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with multiple chiral centers, making it an interesting subject for stereochemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RTI-112 typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve:

Cyclization reactions: to form the bicyclic structure.

Substitution reactions: to introduce the chloro and methyl groups on the phenyl ring.

Esterification reactions: to form the carboxylate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalytic processes: to enhance reaction rates.

Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

RTI-112 can undergo various chemical reactions, including:

Oxidation: Conversion of the methyl groups to carboxylic acids.

Reduction: Reduction of the ester group to an alcohol.

Substitution: Halogenation or nitration of the phenyl ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to receptors: Interaction with specific receptors in biological systems.

Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.

Signal transduction: Modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate: Lacks the additional methyl group.

Methyl (1R,2S,3S,5S)-3-(4-chloro-phenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Lacks the methyl group on the phenyl ring.

Methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: Lacks the chloro group on the phenyl ring.

Uniqueness

The unique combination of functional groups and stereochemistry in RTI-112 distinguishes it from similar compounds. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

RTI-112, a non-selective monoamine uptake inhibitor, is a compound that has garnered attention for its potential applications in neuroscience, particularly in the context of studying dopamine transport mechanisms and the treatment of cocaine addiction. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is chemically known as 3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester. It is structurally related to other tropane derivatives, which are known for their ability to interact with dopamine transporters (DAT) and inhibit the reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This compound has been primarily studied for its effects on the central nervous system (CNS) and its potential therapeutic uses in treating substance use disorders.

This compound acts primarily as an inhibitor of the dopamine transporter (DAT). By binding to DAT, it prevents the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. This action increases the availability of dopamine in the synaptic space, which can enhance dopaminergic signaling. The specific binding sites and interactions have been characterized through various biochemical methods, including:

- Molecular Docking Studies : These studies suggest that this compound binds to the S1 pocket of DAT, which is crucial for substrate recognition and transport inhibition .

- Cross-Linking Experiments : Research has shown that this compound can form stable complexes with DAT, providing insights into its binding dynamics and efficacy as a transporter inhibitor .

Pharmacological Profile

The pharmacological effects of this compound have been evaluated in several studies. Key findings include:

- Inhibition of Cocaine Self-Administration : In nonhuman primate models, this compound has been shown to reduce cocaine self-administration behaviors, indicating its potential as a therapeutic agent for cocaine addiction .

- Comparative Efficacy : A study comparing this compound with other monoamine uptake inhibitors demonstrated that it has a robust effect on reducing cocaine-induced behaviors, suggesting that it may be more effective than some existing treatments .

Case Study 1: Efficacy in Nonhuman Primates

A series of studies conducted on nonhuman primates evaluated the effectiveness of this compound in reducing cocaine self-administration. The findings indicated that administration of this compound significantly decreased the frequency and intensity of cocaine-seeking behavior compared to control conditions. The results support the hypothesis that DAT inhibitors can modulate addictive behaviors by altering dopaminergic signaling pathways .

Case Study 2: Clinical Implications

In a clinical context, this compound's impact on dopamine levels was assessed through neuroimaging techniques. Results showed significant alterations in brain activity patterns associated with reward processing when subjects were administered this compound. This suggests potential applications in treating disorders characterized by dysregulated dopaminergic systems, such as schizophrenia or attention deficit hyperactivity disorder (ADHD) .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO2.ClH/c1-10-8-11(4-6-14(10)18)13-9-12-5-7-15(19(12)2)16(13)17(20)21-3;/h4,6,8,12-13,15-16H,5,7,9H2,1-3H3;1H/t12-,13+,15+,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPCABVKUZFZCC-DRADZWDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC3CCC(C2C(=O)OC)N3C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858385 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150653-92-2 | |

| Record name | RTI-112 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150653922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RTI-112 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BL92TSA7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does RTI-112 interact with its targets, and what are the downstream effects?

A: this compound demonstrates high affinity for the dopamine transporter (DAT) and serotonin transporter (SERT), and a lower affinity for the norepinephrine transporter (NET) [, , ]. This means it can bind to these transporters and interfere with their normal function, which is to reuptake neurotransmitters from the synapse. While this compound shows high affinity for both DAT and SERT in vitro, in vivo studies revealed a different picture. Research indicates that at doses effective in reducing cocaine self-administration in rhesus monkeys, this compound demonstrated high SERT occupancy but no detectable DAT occupancy [, ]. This suggests a complex interplay of factors, including potential differences in drug disposition and regulatory mechanisms in vivo [].

Q2: How does the structure of this compound relate to its activity and selectivity for monoamine transporters?

A: Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the this compound structure affect its interaction with monoamine transporters [, ]. For example, research indicates that the 3β-(3′,4′-disubstituted phenyl)tropane-2β-carboxylic acid methyl ester scaffold of this compound is important for its high affinity for both DAT and SERT []. Further modifications to the substituents on this scaffold can fine-tune its selectivity for different transporters [].

Q3: How have computational chemistry and modeling been used to study this compound?

A: Computational approaches, including Comparative Molecular Field Analysis (CoMFA), have been employed to understand the interaction of this compound and its analogs with the dopamine transporter []. These studies have provided valuable insights into the steric and electrostatic factors influencing binding affinity and have proven useful in predicting the activity of new compounds [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.